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molecular formula C13H17NO4 B068522 (2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester CAS No. 180690-93-1

(2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester

Cat. No. B068522
M. Wt: 251.28 g/mol
InChI Key: JVLARPBIRYFAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977354B2

Procedure details

To a solution of tert-butyl N-(2-formyl-6-methoxyphenyl)carbamate (2.85 g, 11.35 mmol) [described in Org. Lett. 2002, 4(1), 39-42] and methyl trans-3-methoxyacrylate (2.70 mL, 24.96 mmol) dissolved in 60 ml of methanol, was added slowly 40 mL of an aqueous solution of hydrochloric acid 3M. The resulting mixture was stirred under reflux for 3 hours. The reaction mixture was then cooled to room temperature and neutralised by adding Na2CO3. The aqueous solution was extracted with CH2Cl2 (4×70 mL). The combined organic layers were dried over MgSO4, filtered and evaporated under vacuum giving 2.12 g of compound of molecular formula C12H11NO3. The crude product was used without further purification in the next stage. Aspect: orange powder.
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[NH:11][C:12](=O)OC(C)(C)C)=O.CO/C=[CH:22]/[C:23]([O:25][CH3:26])=[O:24].Cl.C([O-])([O-])=O.[Na+].[Na+]>CO>[CH3:10][O:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]2[C:4]=1[N:11]=[CH:12][C:22]([C:23]([O:25][CH3:26])=[O:24])=[CH:1]2 |f:3.4.5|

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
C(=O)C1=C(C(=CC=C1)OC)NC(OC(C)(C)C)=O
Name
Quantity
2.7 mL
Type
reactant
Smiles
CO/C=C/C(=O)OC
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
aqueous solution
Quantity
40 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with CH2Cl2 (4×70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC=C2C=C(C=NC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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